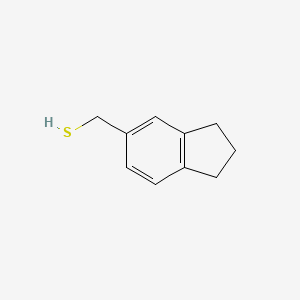
(2,3-Dihydro-1h-inden-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydro-1h-inden-5-yl)methanethiol is an organic compound with the molecular formula C10H12S It is a thiol derivative of indane, characterized by the presence of a methanethiol group attached to the indane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1h-inden-5-yl)methanethiol typically involves the reaction of indanone derivatives with thiol reagents. One common method is the reduction of 5-indanyl methyl ketone followed by thiolation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydro-1h-inden-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydro-1h-inden-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,3-Dihydro-1h-inden-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dihydro-1h-inden-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2,3-Dihydro-1h-inden-5-yl)methanamine: Contains an amine group instead of a thiol group.
1-(2,3-Dihydro-1h-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a more complex structure.
Uniqueness
(2,3-Dihydro-1h-inden-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs
Eigenschaften
Molekularformel |
C10H12S |
|---|---|
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-5-ylmethanethiol |
InChI |
InChI=1S/C10H12S/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 |
InChI-Schlüssel |
USBNCGCHJNRRSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
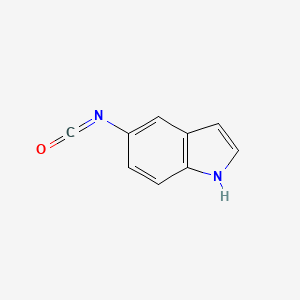
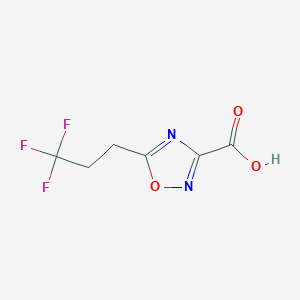
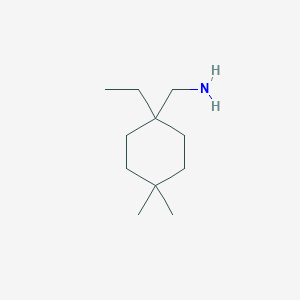
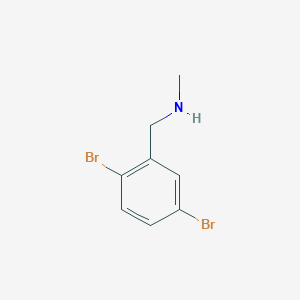


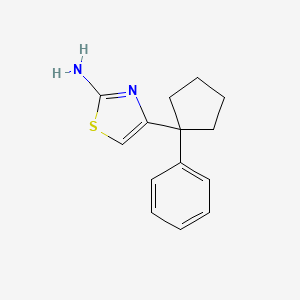

![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)
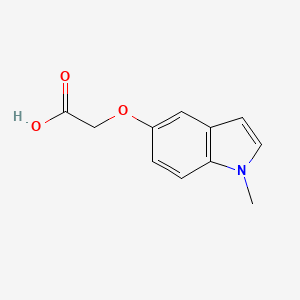
amine](/img/structure/B13530308.png)

